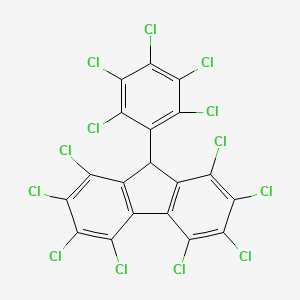
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene is a highly chlorinated organic compound with the molecular formula C19Cl13. It is known for its unique structure, which includes a fluorene backbone substituted with multiple chlorine atoms and a pentachlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene typically involves the chlorination of fluorene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination. The reaction is usually performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield partially or fully dechlorinated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated fluorenone derivatives, while reduction can produce partially dechlorinated fluorenes. Substitution reactions can result in the formation of hydroxylated or aminated fluorenes .
Scientific Research Applications
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene involves its interaction with molecular targets and pathways within biological systems. The compound’s high degree of chlorination allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octachlorodibenzofuran: Another highly chlorinated compound with a similar structure but different functional groups.
1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin: A related compound with a dioxin structure, known for its environmental persistence and toxicity.
Pentachlorophenol: A chlorinated phenol compound with similar chlorination patterns but different applications.
Uniqueness
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene is unique due to its specific substitution pattern and the presence of both a fluorene backbone and a pentachlorophenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
88180-05-6 |
|---|---|
Molecular Formula |
C19HCl13 |
Molecular Weight |
690.1 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octachloro-9-(2,3,4,5,6-pentachlorophenyl)-9H-fluorene |
InChI |
InChI=1S/C19HCl13/c20-7-2-1(6-11(24)17(30)19(32)18(31)12(6)25)3-5(4(2)9(22)15(28)13(7)26)10(23)16(29)14(27)8(3)21/h1H |
InChI Key |
PBCBVSMYALVSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1(C2=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
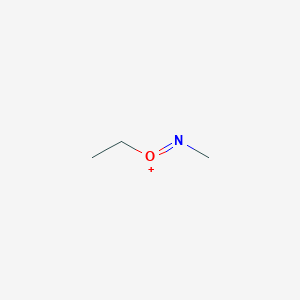
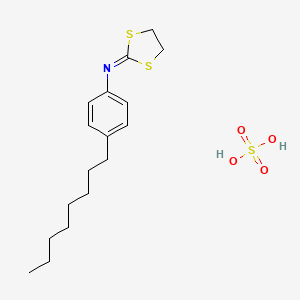
![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)

![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)
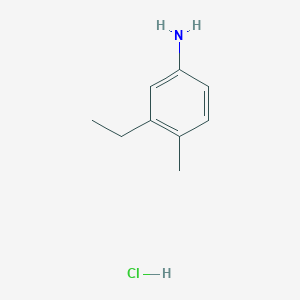

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
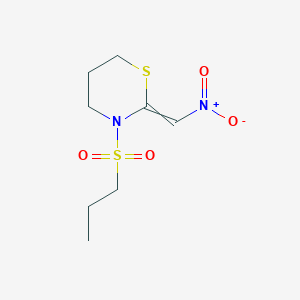
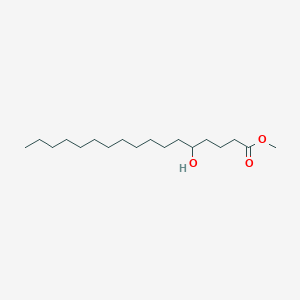
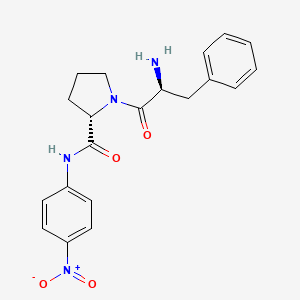

![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
